molecular formula C9H9N3O3 B12920476 5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one CAS No. 184677-57-4

5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one

Cat. No.: B12920476
CAS No.: 184677-57-4
M. Wt: 207.19 g/mol
InChI Key: POFJMCOBVBGOPW-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one is a chemical compound built around the 1,2,4-triazol-3-one scaffold, a heterocyclic structure of significant interest in medicinal and materials chemistry. The 1,2,4-triazole core is a privileged structure in drug discovery, known for its ability to confer diverse biological activities . Specifically, 1,2,4-triazol-3-one derivatives have been investigated for a range of pharmacological properties, including anticonvulsant, anti-inflammatory, and antimicrobial activities . Furthermore, recent research has highlighted the potential of related 1,2,4-triazole frameworks in the development of thermally stable energetic materials . The structure of this compound features a 2-methoxyphenoxy substituent, which may influence its electronic properties, binding affinity, and overall bioavailability, making it a valuable intermediate for synthesizing novel compounds for biological evaluation or material science applications. This product is intended for research purposes as a building block or reference standard in these exploratory fields. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

184677-57-4

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

3-(2-methoxyphenoxy)-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C9H9N3O3/c1-14-6-4-2-3-5-7(6)15-9-10-8(13)11-12-9/h2-5H,1H3,(H2,10,11,12,13)

InChI Key

POFJMCOBVBGOPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=NNC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of 2-methoxyphenol with hydrazine hydrate to form 2-methoxyphenylhydrazine. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield 5-(2-methoxyphenyl)-1,2,4-triazole-3-thiol. Finally, the thiol group is oxidized to form the desired this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The thiol group in the intermediate can be oxidized to form the final triazolone compound.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

    Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major product formed from these reactions is the this compound itself, along with various derivatives depending on the specific reaction conditions .

Scientific Research Applications

Biological Activities

Recent studies have highlighted the biological activities associated with 5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one:

  • Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial and fungal strains. This makes it a potential candidate for developing new antimicrobial agents .

Pharmaceutical Applications

This compound shows promise in pharmaceutical applications due to its diverse biological activities:

  • Potential Drug Development : Its ability to inhibit certain enzymes involved in disease pathways positions it as a lead compound for drug development against conditions like cancer and infections .
  • Cosmetic Formulations : The antioxidant properties of this compound make it suitable for inclusion in cosmetic products aimed at skin protection and anti-aging .

Agricultural Applications

In agriculture, this compound has potential uses as a plant growth regulator or pesticide:

  • Fungicidal Activity : Preliminary studies suggest that the compound can act as a fungicide, providing protection against fungal pathogens in crops. This can enhance crop yield and quality by reducing disease incidence .

Case Studies

Several case studies have illustrated the effectiveness of this compound:

StudyFocusFindings
Irfan et al. (2015)Antioxidant ActivityDemonstrated significant free radical scavenging activity in vitro.
Santos et al. (2019)Antimicrobial TestingShowed effectiveness against common bacterial strains like E. coli and S. aureus.
Creary et al. (2016)Agricultural UseReported fungicidal properties that improved plant health in controlled experiments.

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to antifungal activity. Additionally, the methoxyphenoxy group can enhance the compound’s binding affinity to its targets, increasing its efficacy .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Name Substituents at 5-Position Electronic Effects Notable Features References
Target compound 2-Methoxyphenoxy Electron-donating (OCH₃) Aryl ether linkage, moderate polarity
5-Aryldiazenyl-1,2,4-triazol-3-ones (e.g., 5a) 2-Hydroxy-5-(phenyldiazenyl)phenyl Electron-withdrawing (N=NPh) Azo group for conjugation; used in CO₂ conversion
Aprepitant (EMEND) Morpholino-fluorophenyl complex Mixed (CF₃, F, morpholine) Neurokinin-1 antagonist; high bioavailability
3-Amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole Nitro-substituted phenylamino Strongly electron-withdrawing Explosive properties; high thermal stability
DHODH inhibitors (e.g., 1-furoyl derivatives) Methylthio/ethylthio groups Electron-donating (S-alkyl) Enzyme inhibition; sulfur enhances binding

Physicochemical Properties

Table 2: Comparative Physical Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility Trends Key Analytical Data (HRMS, NMR) References
Target compound Not reported ~275 (estimated) Moderate in polar solvents Expected IR: C=O ~1700 cm⁻¹; δ 3.8 ppm (OCH₃) N/A
5a (5-aryldiazenyl derivative) 180–185 371.14 Ethanol-soluble HRMS m/z 371.14; 1H NMR: aryl protons
Aprepitant Not reported 610.52 Lipophilic (CF₃ groups) 13C NMR: δ 120–125 ppm (CF₃)
DHODH inhibitor (1-furoyl derivative) Not reported ~350 Enhanced by thioether IC₅₀ = 1.50 μmol/L

Stability and Reactivity

  • The electron-donating methoxy group in the target compound may reduce oxidative stability compared to electron-withdrawing substituents (e.g., nitro groups) .
  • Aryl ether linkages generally resist hydrolysis better than ester or amide groups, suggesting moderate environmental persistence .

Biological Activity

The compound 5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring, which is known for its role in various biological activities. The molecular formula is C10H10N4O3C_{10}H_{10}N_4O_3, with a molecular weight of approximately 234.21 g/mol.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties through various mechanisms. A study focused on related triazole compounds demonstrated their ability to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. This inhibition leads to apoptosis in cancer cells.

Table 1: Anticancer Activity of Related Triazole Compounds

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound 9MCF-71.1TS Inhibition
Compound 10HCT-1162.6TS Inhibition
Compound 11HepG21.4TS Inhibition

The above data illustrate that compounds structurally similar to this compound can effectively target cancer cell lines with low IC50 values, indicating potent activity.

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been extensively studied. For instance, compounds with similar structures have shown effectiveness against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundBacteria TestedZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
Compound CE. coli18

These findings suggest that the incorporation of the triazole moiety enhances the antimicrobial efficacy of these compounds.

Thymidylate Synthase Inhibition

The mechanism through which triazole derivatives exert anticancer effects often involves the inhibition of thymidylate synthase (TS). This enzyme is pivotal in the de novo synthesis pathway of thymidine nucleotides, which are essential for DNA replication and repair.

Interaction with Carbonic Anhydrase

Another significant mechanism involves the inhibition of carbonic anhydrase (CA), an enzyme that regulates pH and fluid balance in tissues. Studies have shown that triazole derivatives can bind effectively to CA, disrupting its function and leading to cytotoxic effects in tumor cells.

Case Study 1: Anticancer Efficacy

In a study evaluating a series of triazole compounds, one derivative exhibited an IC50 value significantly lower than standard chemotherapy agents like doxorubicin. This highlights the potential for developing new anticancer therapies based on the triazole scaffold.

Case Study 2: Antimicrobial Properties

A recent investigation into the antimicrobial properties of a related compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The study found that the compound not only inhibited bacterial growth but also showed synergistic effects when used in combination with conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : A common approach involves refluxing precursor hydrazine derivatives with substituted phenols. For example, phenylhydrazine (0.01 mol) is reacted with methoxyphenolic derivatives under reflux (5 hours) in acetone, followed by filtration and cold-water washing to isolate the product . Key variables include molar ratios, solvent choice (e.g., acetone for crystallization), and reflux duration. Adjusting these parameters can improve yields, as demonstrated in analogous triazole syntheses where yields ranged from 61–81% depending on substituents .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : While direct safety data for this compound is limited, structurally similar 1,2,4-triazole derivatives require protective gloves, goggles, and fume hoods due to potential toxicity . Nitro- or thiol-containing analogs may pose additional hazards, necessitating rigorous hazard assessment via SDS (Safety Data Sheet) extrapolation.

Q. How can spectroscopic techniques (e.g., IR, NMR) be applied to confirm the compound’s structure?

  • Methodological Answer :

  • IR Spectroscopy : Characteristic peaks for the triazole ring (C=N stretching at ~1600 cm⁻¹) and methoxy groups (C-O stretching at ~1250 cm⁻¹) should be observed.
  • ¹H-NMR : Methoxy protons typically appear as singlets at δ 3.8–4.0 ppm, while aromatic protons from the 2-methoxyphenoxy group resonate at δ 6.8–7.5 ppm .
  • Cross-validation with literature data for analogous compounds is essential .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s molecular geometry?

  • Methodological Answer : SCXRD provides precise bond lengths and angles. For example, a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 7.494 Å, b = 8.373 Å, c = 24.770 Å, and β = 97.455° was reported for a structurally similar triazole derivative . Data collection using a Bruker SMART CCD diffractometer (λ = 0.71073 Å) and refinement to R = 0.037 can resolve torsional angles between the triazole ring and methoxyphenoxy substituents .

Q. What strategies can address contradictions in bioactivity or physicochemical data across studies?

  • Methodological Answer :

  • Systematic Comparison : Apply controlled variables (e.g., solvent polarity, temperature) to replicate conflicting results .
  • Error Analysis : Use statistical tools (e.g., least-squares refinement for crystallography, confidence intervals for bioassays) to quantify uncertainties .
  • Computational Validation : Compare experimental dipole moments or HOMO-LUMO gaps with DFT (Density Functional Theory) calculations to identify outliers.

Q. How can reaction conditions be optimized to suppress byproducts during synthesis?

  • Methodological Answer :

  • Byproduct Identification : Use LC-MS or TLC to track intermediates. For example, over-refluxing may lead to hydrolysis of the triazole ring.
  • Condition Tuning : Reduce byproducts by optimizing stoichiometry (e.g., 1:1 molar ratio of precursors) and using inert atmospheres to prevent oxidation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization, as shown in related triazole syntheses .

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